(3-Chloro-benzyl)-(2-nitro-benzyl)-amine
CAS No.:
Cat. No.: VC15753685
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13ClN2O2 |
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Molecular Weight | 276.72 g/mol |
IUPAC Name | 1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine |
Standard InChI | InChI=1S/C14H13ClN2O2/c15-13-6-3-4-11(8-13)9-16-10-12-5-1-2-7-14(12)17(18)19/h1-8,16H,9-10H2 |
Standard InChI Key | CHYVJKDHUYKPTN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine is systematically named 1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine in its free base form. As a hydrobromide salt, its IUPAC name extends to 1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide . The molecular weight of the hydrobromide form is 357.63 g/mol, calculated from its formula .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | (free base) | |
Molecular Weight | 357.63 g/mol (hydrobromide) | |
SMILES | C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)Cl)N+[O-].Br | |
InChIKey | CMYODMRFWFUEMW-UHFFFAOYSA-N |
Structural Features
The molecule comprises two benzyl groups:
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A 3-chlorobenzyl moiety (chlorine at the meta position of the benzene ring).
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A 2-nitrobenzyl group (nitro substituent at the ortho position).
These groups are linked via a methylene (-CH-) bridge to the central amine nitrogen. The hydrobromide salt form introduces a bromide counterion, enhancing solubility in polar solvents .
Synthetic Methodologies and Optimization
General Synthesis Strategies
While no direct synthesis protocol for (3-Chloro-benzyl)-(2-nitro-benzyl)-amine is published, analogous compounds in the J-Stage studies suggest viable routes. For example, N,N′-Bis-(4-chlorobenzyl)-N,N′-bis-(3-chloro-phenyl)-oxalamide (1e) was synthesized via microwave-assisted coupling of substituted benzylamines with oxalyl chloride . Adapting this method:
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Amine Preparation:
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React 3-chlorobenzylamine with 2-nitrobenzyl bromide under nucleophilic substitution conditions.
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Use a base like triethylamine to scavenge HBr, promoting amine alkylation.
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Salt Formation:
Table 2: Comparative Synthesis Yields of Structural Analogs
Compound | Yield (%) | Melting Point (°C) | Reference |
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1e (Oxalamide analog) | 81 | 113–116 | |
2c (Butenediamide) | 32 | 147–150 |
Microwave-Assisted Synthesis
The J-Stage studies highlight microwave irradiation as a critical factor in reducing reaction times (<30 minutes) and improving yields (up to 81%) for diamide derivatives . This technique could be applied to the target compound by optimizing parameters such as power (e.g., 150 W) and solvent (e.g., ethanol or DMF).
Physicochemical and Spectroscopic Properties
Solubility and Stability
The hydrobromide salt form enhances aqueous solubility compared to the free base, making it suitable for biological assays. Stability studies on analogous compounds suggest decomposition temperatures above 100°C, with no significant degradation under inert atmospheres .
Spectroscopic Data
While specific NMR/IR data for (3-Chloro-benzyl)-(2-nitro-benzyl)-amine are unavailable, related compounds provide benchmarks:
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-NMR: Benzyl protons resonate at δ 4.62–4.85 ppm (CH-N), aromatic protons at δ 6.72–7.52 ppm .
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-NMR: Carbonyl carbons in oxalamide analogs appear at δ 163–164 ppm .
Hypothetical Pharmacological Applications
Neuroprotective Applications
The nitro group may confer antioxidant properties, mitigating oxidative stress in neurodegenerative pathways. Chlorine’s electron-withdrawing effect could enhance blood-brain barrier permeability, a critical factor for Alzheimer’s therapeutics .
Future Research Directions
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Synthesis Optimization: Explore microwave-assisted techniques to improve yield and purity.
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In Vitro Screening: Evaluate cholinesterase inhibition and neuroprotective activity.
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ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.
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